![molecular formula C7H6ClN3 B1599631 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 30458-68-5](/img/structure/B1599631.png)
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 167.59 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.59 g/mol . Other specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
- Structural Characteristics : The unique structural features of imidazo[4,5-b]pyridines make them promising candidates for drug design and development .
- Proton and Charge-Transfer Processes : Imidazo[4,5-b]pyridine derivatives are used in organometallic chemistry and material science due to their special structural characteristics. They participate in proton and charge-transfer processes, making them valuable in these fields .
- Broad-Leaved Plant Treatment : Imidazo[4,5-b]pyridines are employed in agriculture to treat the shoots of broad-leaved plants .
- Rodent Control : They are also used in the fight against rodents .
- Readily Obtainable Derivatives : The most useful starting compounds for synthesizing imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine. These are typically produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
- Antiviral, Antimicrobial, and Cytotoxic Activities : Some derivatives possess antiviral, antimicrobial, and cytotoxic properties .
Medicinal Chemistry and Drug Development
Organometallic Chemistry and Material Science
Agriculture and Pest Control
Synthetic Approaches and Starting Compounds
Biological Activity and Therapeutic Potential
Recent Synthesis Strategies
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities . They have been found to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways . For instance, IKK-ɛ and TBK1, which are potential targets of imidazo[4,5-b]pyridine derivatives, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways .
Pharmacokinetics
Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, suggesting they have suitable pharmacokinetic properties .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activities .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions under specific conditions .
properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGAEKALDRGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445300 | |
Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30458-68-5 | |
Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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